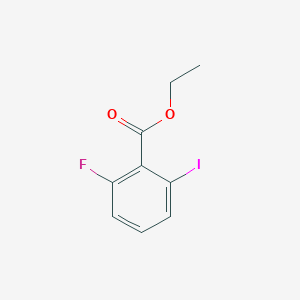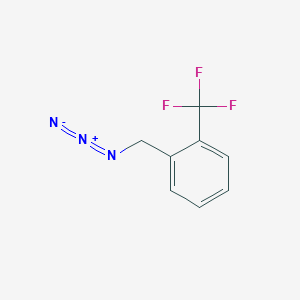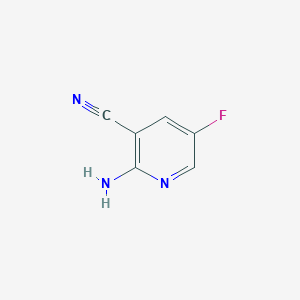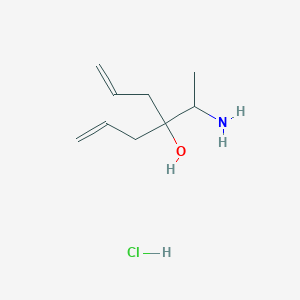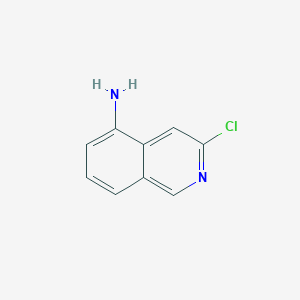
3-氯异喹啉-5-胺
描述
3-Chloroisoquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂ It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and an amino group at the fifth position of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Reduction of 3-chloro-5-nitroisoquinoline: One common method involves the reduction of 3-chloro-5-nitroisoquinoline. This can be achieved by stirring a solution of 3-chloro-5-nitroisoquinoline in acetic acid with zinc dust at ambient temperature for 2 hours. The mixture is then filtered, and the filtrate is concentrated under reduced pressure.
Hydrogenation: Another method involves hydrogenation of 3-chloro-5-nitroisoquinoline in the presence of water-wet Raney nickel catalyst in tetrahydrofuran at 40°C for 15 minutes.
Industrial Production Methods:
- Industrial production methods for 3-chloroisoquinolin-5-amine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and scalability.
Types of Reactions:
Reduction: As mentioned, 3-chloroisoquinolin-5-amine can be synthesized via the reduction of 3-chloro-5-nitroisoquinoline using zinc dust or hydrogenation with Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Zinc Dust and Acetic Acid: Used for the reduction of nitro groups to amines.
Raney Nickel and Hydrogen: Employed for catalytic hydrogenation reactions.
Triethylamine and Di-tert-butyl Dicarbonate: Used for protecting group chemistry, where the amino group can be protected to facilitate further synthetic transformations.
Major Products Formed:
- The primary product of these reactions is 3-chloroisoquinolin-5-amine itself. further derivatization can lead to a variety of substituted isoquinolines, depending on the nucleophiles and reaction conditions used.
科学研究应用
3-Chloroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways.
Medicine: Research into its derivatives has indicated potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
作用机制
The mechanism of action of 3-chloroisoquinolin-5-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups on the isoquinoline ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
相似化合物的比较
3-Bromoisoquinolin-5-amine: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinolin-5-amine: Contains a fluorine atom at the third position.
3-Iodoisoquinolin-5-amine: Features an iodine atom at the third position.
Uniqueness:
- The presence of a chlorine atom in 3-chloroisoquinolin-5-amine imparts unique electronic and steric properties compared to its halogenated analogs. Chlorine’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets differently than bromine, fluorine, or iodine. This makes 3-chloroisoquinolin-5-amine a valuable compound for studying structure-activity relationships and developing new chemical entities .
属性
IUPAC Name |
3-chloroisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587806 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-49-7 | |
| Record name | 3-Chloroisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
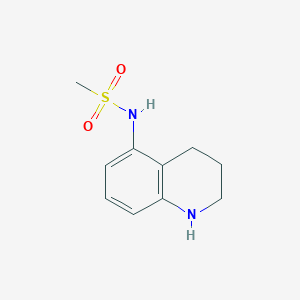
![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)
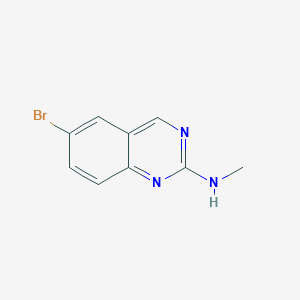
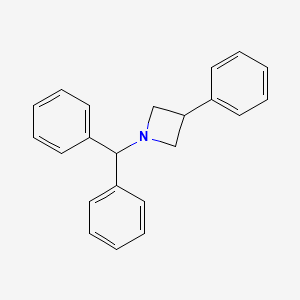
![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)


